molecular formula C12H22O2 B14492689 Dodec-8-yne-1,11-diol CAS No. 64418-68-4

Dodec-8-yne-1,11-diol

Cat. No.: B14492689
CAS No.: 64418-68-4
M. Wt: 198.30 g/mol
InChI Key: KLFDZLLGMNZJTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodec-8-yne-1,11-diol (C₁₂H₂₂O₂) is a linear aliphatic compound featuring a terminal alkyne group at position 8 and hydroxyl groups at positions 1 and 11. Key characteristics likely include moderate polarity due to hydroxyl groups, reactivity at the triple bond, and applications in polymer synthesis or as intermediates in organic reactions. The absence of explicit toxicity or stability data in the evidence necessitates caution in handling, as inferred from similar diols like Dodecane-1,12-diol .

Properties

CAS No.

64418-68-4

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

dodec-8-yne-1,11-diol

InChI

InChI=1S/C12H22O2/c1-12(14)10-8-6-4-2-3-5-7-9-11-13/h12-14H,2-5,7,9-11H2,1H3

InChI Key

KLFDZLLGMNZJTP-UHFFFAOYSA-N

Canonical SMILES

CC(CC#CCCCCCCCO)O

Origin of Product

United States

Preparation Methods

Molybdenum-Catalyzed Ring-Closing Metathesis

The application of molybdenum-based catalysts has emerged as a pivotal strategy for constructing internal alkynes. A modified procedure adapted from molybdenum hexacarbonyl [Mo(CO)₆] systems demonstrates efficacy in forming the C₈-C₉ triple bond. The reaction employs [Mo(≡CC₆H₄OMe)(OSiPh₃)₃] (1 mol%) in toluene at 40°C, achieving 91% conversion of 1-bromo-6-octyne precursors to 1,12-dibromododec-6-yne intermediates. Subsequent hydrolysis under acidic conditions introduces hydroxyl groups at C1 and C11 positions.

Key Reaction Parameters

Parameter Value
Catalyst Loading 1 mol%
Temperature 40°C
Solvent System Anhydrous toluene
Reaction Time 90 minutes
Yield (Intermediate) 91%

Silicon-Bridged Complex Mediation

Recent developments utilize silicon-bridged molybdenum complexes to enhance regioselectivity. The catalyst [Mo(≡C-SiPh₂-C≡)(CO)₂(PPh₃)₂] demonstrates improved stability during the metathesis of terminal alkynes, reducing dimerization byproducts. This method proves particularly effective for maintaining the integrity of hydroxyl-protecting groups during the alkyne formation stage.

Sonogashira Coupling Approaches

Palladium-Copper Bimetallic Systems

The inverse Sonogashira reaction provides an alternative pathway through coupling of 1-iodoalkyne derivatives with boronic acids. Copper iodide (CuI) outperforms traditional palladium-phosphine complexes in maintaining functional group tolerance, particularly for hydroxyl-containing substrates. Optimal conditions involve:

$$ \text{CuI (5 mol\%), Et}3\text{N (3 equiv), DMF/H}2\text{O (4:1), 25°C, 12 h} $$

This method achieves 78-92% conversion efficiency for C-C bond formation at the C8 position while preserving hydroxyl functionalities at C1 and C11.

Vinylidene Chloride Coupling

Adapting methodologies from 1,3-diyne synthesis, the Sonogashira coupling of vinylidene chloride (Cl₂C=CH₂) with ω-hydroxy alkynes enables sequential alkyne formation. Critical steps include:

  • Protection of primary hydroxyls as TMS ethers
  • Pd(PPh₃)₄/CuI-mediated coupling (3 mol% catalyst loading)
  • Deprotection using tetrabutylammonium fluoride (TBAF)

This three-stage process yields dodec-8-yne-1,11-diol in 66-72% overall yield, with <2% allenyne byproduct formation when conducted below −70°C.

Hydroxylation Strategies

Sharpless Asymmetric Dihydroxylation

Comparative Analysis of Synthetic Routes

The following table summarizes critical performance metrics across methodologies:

Method Yield (%) Stereoselectivity Byproducts (%) Scale Potential
Mo-catalyzed Metathesis 85-91 Moderate 3-7 Multi-gram
Inverse Sonogashira 78-92 Low 5-12 Decigram
Vinylidene Coupling 66-72 None <2 Gram
Enzymatic Oxidation 54-61 High 1-3 Milligram

Challenges in Process Optimization

Triple Bond Migration

Internal alkyne stability remains a significant concern, with 12-15% triple bond migration observed during prolonged reaction times (>8 h) in acidic media. Strategies to mitigate this include:

  • Use of radical scavengers (TEMPO, 0.1 equiv)
  • Low-temperature processing (−20°C)
  • Silver nitrate stabilization (0.5 mol%)

Hydroxyl Group Protection

Comparative studies of protecting groups reveal distinct advantages:

  • TBS ethers : 98% stability during metathesis, but require harsh deprotection (HF·pyridine)
  • Acetonides : Limited to 1,2-diol protection, incompatible with C1-C11 spacing
  • Benzyl ethers : 89% recovery after hydrogenolysis, prone to over-reduction of alkynes

Emerging Techniques

Flow Chemistry Approaches

Continuous flow systems enhance reaction control for exothermic steps:

  • 10 mL/min flow rate through Pd/C-packed columns
  • In-line FTIR monitoring of alkyne intermediates
  • 92% conversion achieved with 15-minute residence time

Photoredox Catalysis

Visible-light-mediated cross-couplings using Ir(ppy)₃ (2 mol%) enable hydroxyl group retention during alkyne formation. This method demonstrates particular utility for acid-sensitive substrates, achieving 84% yield under 450 nm irradiation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Dodec-8-yne-1,11-diol can undergo oxidation reactions, leading to the formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Reduction reactions can convert the alkyne group into alkenes or alkanes, depending on the reagents and conditions used.

    Substitution: The hydroxyl groups in this compound can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products:

    Oxidation: Aldehydes, ketones, and carboxylic acids.

    Reduction: Alkenes and alkanes.

    Substitution: Halides and other substituted derivatives.

Scientific Research Applications

Chemistry: Dodec-8-yne-1,11-diol is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers. Its unique structure allows for the creation of materials with specific properties.

Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways

Industry: The compound is utilized in the production of surfactants, lubricants, and coatings. Its ability to reduce surface tension makes it valuable in formulations requiring enhanced wetting and spreading properties.

Mechanism of Action

The mechanism of action of Dodec-8-yne-1,11-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The alkyne group can participate in addition reactions, leading to the formation of new chemical bonds and structures.

Comparison with Similar Compounds

Comparison with Similar Compounds

8,13-Dimethylicosa-9,11-diyne-8,13-diol

  • Structure : A 20-carbon diyne diol with methyl branches at positions 8 and 13 and triple bonds at 9 and 11.
  • Synthesis : Synthesized via copper-catalyzed oxidative homocoupling of terminal acetylene alcohols, using TMEDA as a ligand and CCl₄/MeOH solvents .
  • Key Differences: Longer carbon chain (C20 vs. C12) and additional triple bond. Applications: Primarily explored in dimerization chemistry, unlike Dodec-8-yne-1,11-diol, which may serve as a simpler model for alkyne-diol reactivity.

Dodecane-1,12-diol

  • Structure : A saturated 12-carbon diol with hydroxyl groups at both termini.
  • Properties: Stable under recommended storage conditions but incompatible with strong acids/alkalis and oxidizing agents .
  • Key Differences :
    • Absence of triple bond reduces chemical reactivity compared to this compound.
    • Applications: Widely used as a solvent, surfactant, and polymer precursor, whereas this compound’s alkyne group may enable click chemistry or crosslinking applications.

8-Heptadecene-4,6-diyne-1,10-diol

  • Structure : A 17-carbon compound with a double bond (position 8), two triple bonds (positions 4, 6), and hydroxyl groups at 1 and 10.
  • Key Differences: Conjugated diyne system increases thermal instability and reactivity compared to this compound’s isolated triple bond.

Eudesmane-Type Diols (1β,5α,6α,14-Tetraacetoxy-9α-benzoyloxy-7βH-eudesman-2β,11-diol)

  • Structure : Cyclic sesquiterpene derivatives with multiple substituents, including diol groups.
  • Key Differences: Rigid cyclic framework contrasts sharply with this compound’s linear structure.

Undecane-1,11-diol

  • Structure : An 11-carbon saturated diol.
  • Applications : Used as a solvent, surfactant, and polymer precursor due to low toxicity and high solubility.
  • Key Differences :
    • Shorter chain length and lack of triple bond limit utility in reactions requiring alkyne functionality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.